molecular formula C28H28N2O4 B409174 11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B409174
M. Wt: 456.5g/mol
InChI Key: TWVVTFDTUWOAMN-UHFFFAOYSA-N
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Description

11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the methoxyphenyl groups. Common reagents used in these reactions include dimethyl sulfate for methylation and various catalysts to facilitate the formation of the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and properties of benzodiazepines.

    Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the inhibition of neuronal excitability and the enhancement of inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties.

    Lorazepam: Known for its anxiolytic and sedative effects.

    Clonazepam: Used in the treatment of seizure disorders and panic attacks.

Uniqueness

11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and the presence of multiple methoxy groups. These structural features may contribute to its distinct pharmacological profile and reactivity compared to other benzodiazepines.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O4/c1-32-19-10-8-17(9-11-19)18-14-24-27(25(31)15-18)28(30-23-7-5-4-6-22(23)29-24)21-13-12-20(33-2)16-26(21)34-3/h4-13,16,18,28-30H,14-15H2,1-3H3

InChI Key

TWVVTFDTUWOAMN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=C(C=C5)OC)OC)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=C(C=C5)OC)OC)C(=O)C2

Origin of Product

United States

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